molecular formula C15H10N2O3 B1355598 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid CAS No. 60510-51-2

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid

Cat. No. B1355598
CAS RN: 60510-51-2
M. Wt: 266.25 g/mol
InChI Key: LQGDDSTWIZEWAR-UHFFFAOYSA-N
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Description

“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid” is a compound with the molecular formula C15H10N2O3 and a molecular weight of 266.26 . It is a solid substance .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents .


Molecular Structure Analysis

The molecular structure of “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid” consists of a benzoic acid group attached to a 1,2,4-oxadiazole ring, which is further substituted with a phenyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles often involve annulation reactions, followed by desulfurization/intramolecular rearrangement .


Physical And Chemical Properties Analysis

“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid” is a solid substance . Its InChI code is 1S/C15H10N2O3/c18-15(19)12-9-5-4-8-11(12)14-16-13(17-20-14)10-6-2-1-3-7-10/h1-9H,(H,18,19) .

Scientific Research Applications

Antimicrobial and Anticancer Activities

The 1,2,4-oxadiazole moiety, which is a part of the compound “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid”, has been used in drugs with antimicrobial and anticancer activities. This includes drugs like raltegravir for HIV-integrase inhibition and Furamizole for nitrofuran antibacterial activities .

2. Electron Withdrawing Applications in Conducting Systems The 1,2-diazole fragment acts as an electron withdrawing group and is widely used in various types of conducting systems to increase the quantum yield of fluorescence and improve molecular stability .

Anti-Trypanosomal Activity

Compounds with the 1,2,4-oxadiazole structure have been studied for their anti-trypanosomal activity against Trypanosoma cruzi cysteine protease cruzain. This includes molecular docking studies followed by evaluation of cytotoxicity .

Agricultural Biological Activities

Derivatives of 1,2,4-oxadiazole exhibit a broad spectrum of biological activities in agriculture, including acting as chemical pesticides to combat plant diseases that threaten food security .

Pharmaceutical Compositions

Crystalline forms of compounds containing the 1,2,4-oxadiazole moiety are used in pharmaceutical compositions and dosage forms for various therapeutic applications .

6. Drug Discovery - Receptor Binding Assays In drug discovery research, 1,2,4-Oxadiazole derivatives have been evaluated in vitro for their binding affinity to σ receptors using radiolabelled ligands. This research contributes to the development of new drugs targeting specific receptors .

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these compounds often depend on the nature of the infection they are designed to combat.

Mode of Action

The 1,2,4-oxadiazole moiety is known to participate in hydrogen bonding due to the electronegativities of nitrogen and oxygen . This property can influence the compound’s interaction with its targets.

Biochemical Pathways

Given the anti-infective properties of related 1,2,4-oxadiazole compounds , it is plausible that this compound could interfere with pathways essential for the survival or replication of infectious agents.

Pharmacokinetics

The compound’s molecular weight (26625 g/mol) and solid physical form could influence its bioavailability and pharmacokinetic profile.

Result of Action

Based on the anti-infective properties of related 1,2,4-oxadiazole compounds , this compound could potentially inhibit the growth or replication of infectious agents at the molecular and cellular levels.

Future Directions

The future directions in the research of 1,2,4-oxadiazoles, including “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid”, could involve further exploration of their anti-infective properties. The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics, necessitating the development of new chemical entities to act against these microorganisms .

properties

IUPAC Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-15(19)12-9-5-4-8-11(12)14-16-13(17-20-14)10-6-2-1-3-7-10/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGDDSTWIZEWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496042
Record name 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid

CAS RN

60510-51-2
Record name 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What was the main objective behind synthesizing 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid?

A1: The abstract states that the researchers aimed to synthesize various o-carboxyphenyl derivatives of heterocyclic compounds to test their potential as plant growth regulators. [] Therefore, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid was synthesized as one of the candidate compounds for this purpose.

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